molecular formula C50H73N15O12 B12399312 [Tyr8] Bradykinin

[Tyr8] Bradykinin

Cat. No.: B12399312
M. Wt: 1076.2 g/mol
InChI Key: MWVUEDATXZGOMI-FDISYFBBSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Tyr8] Bradykinin typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are employed to ensure high efficiency and reproducibility. The purification of the synthesized peptide is achieved through high-performance liquid chromatography (HPLC), ensuring a high degree of purity .

Chemical Reactions Analysis

Types of Reactions

[Tyr8] Bradykinin undergoes various chemical reactions, including iodination, phosphorylation, and amidation. These reactions are essential for modifying the peptide for specific research applications.

Common Reagents and Conditions

    Iodination: This reaction is performed using reagents such as chloramine-T or lactoperoxidase.

    Phosphorylation: This reaction involves the addition of phosphate groups to the peptide, often using reagents like adenosine triphosphate (ATP) and kinases.

    Amidation: This reaction is used to modify the C-terminal of the peptide, typically employing reagents like carbodiimides.

Major Products Formed

The major products formed from these reactions include iodinated this compound, phosphorylated this compound, and amidated this compound. These modifications enhance the peptide’s stability and biological activity .

Scientific Research Applications

Mechanism of Action

[Tyr8] Bradykinin exerts its effects by binding to bradykinin receptors, specifically the B2 receptor. This binding activates various signaling pathways, including the phosphorylation of extracellular signal-regulated kinases (ERK1/2). The activation of these pathways leads to a range of physiological responses, such as vasodilation, natriuresis, and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    Bradykinin: The parent compound, known for its vasodilatory and pro-inflammatory effects.

    [Des-Arg9] Bradykinin: A derivative that primarily binds to the B1 receptor, involved in chronic pain and inflammation.

    [Hyp3] Bradykinin: A modified form with enhanced stability and activity.

Uniqueness of [Tyr8] Bradykinin

This compound is unique due to its enhanced stability and biological activity compared to its parent compound, bradykinin. The addition of tyrosine at the eighth position allows for more precise studies of receptor binding and signaling pathways, making it a valuable tool in both basic and applied research .

Properties

Molecular Formula

C50H73N15O12

Molecular Weight

1076.2 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C50H73N15O12/c51-32(11-4-20-56-49(52)53)45(73)65-24-8-15-39(65)47(75)64-23-6-13-37(64)43(71)58-27-40(68)59-34(25-29-9-2-1-3-10-29)41(69)62-36(28-66)46(74)63-22-7-14-38(63)44(72)61-35(26-30-16-18-31(67)19-17-30)42(70)60-33(48(76)77)12-5-21-57-50(54)55/h1-3,9-10,16-19,32-39,66-67H,4-8,11-15,20-28,51H2,(H,58,71)(H,59,68)(H,60,70)(H,61,72)(H,62,69)(H,76,77)(H4,52,53,56)(H4,54,55,57)/t32-,33-,34-,35-,36-,37-,38-,39-/m0/s1

InChI Key

MWVUEDATXZGOMI-FDISYFBBSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CCCN=C(N)N)C(=O)O

Origin of Product

United States

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